![molecular formula C13H11F3N2 B1439199 吡啶-3-基[3-(三氟甲基)苯基]甲胺 CAS No. 1021109-46-5](/img/structure/B1439199.png)

吡啶-3-基[3-(三氟甲基)苯基]甲胺

描述

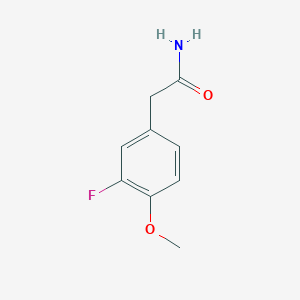

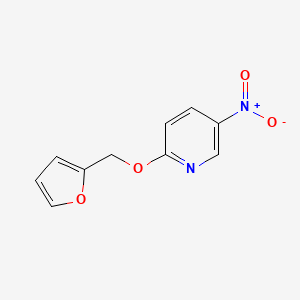

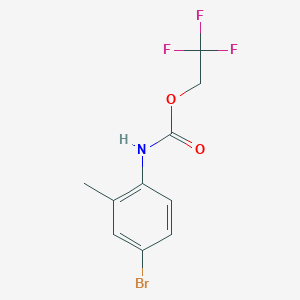

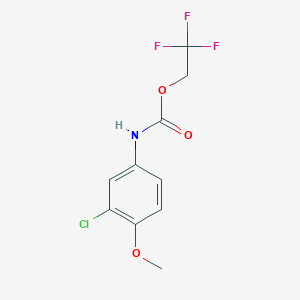

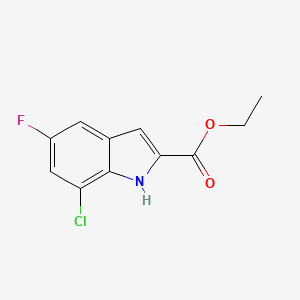

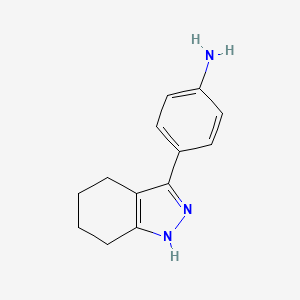

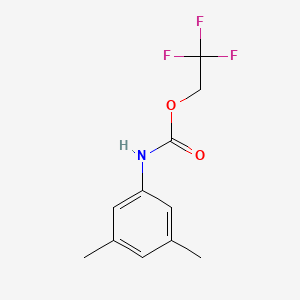

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the following properties:

- IUPAC Name : 3-pyridinyl [3-(trifluoromethyl)phenyl]methanamine

- Molecular Formula : C₁₃H₁₁F₃N₂

- Molecular Weight : 252.24 g/mol

- CAS Number : 1021109-46-5

Molecular Structure Analysis

The molecular structure of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine consists of a pyridine ring attached to a phenyl group bearing a trifluoromethyl substituent. The nitrogen atom in the pyridine ring is connected to the methanamine moiety.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it may participate in various transformations typical of amines and aromatic compounds. Further experimental investigations are necessary to elucidate its reactivity.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Solubility : Soluble in organic solvents

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

科学研究应用

1. Agrochemical and Pharmaceutical Industries

- Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Antibacterial Research

- Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine derivatives have been synthesized and evaluated for their potential as growth inhibitors of drug-resistant bacteria .

- Methods : The design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives were carried out .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

3. Anticancer Drug Discovery

- Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine derivatives have been synthesized and evaluated for their kinase inhibitory activity .

- Methods : A series of o-amino-arylurea derivatives have been synthesized .

- Results : The results of the evaluation are not specified in the source .

安全和危害

Safety information and hazards associated with this compound are crucial for handling and storage. Unfortunately, specific safety data sheets (SDS) were not accessible in the sources I reviewed. Researchers should exercise caution and follow standard laboratory safety protocols.

未来方向

Future research on Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine should focus on the following aspects:

- Synthetic Optimization : Develop efficient synthetic routes.

- Biological Activity : Investigate potential pharmacological applications.

- Structural Elucidation : Determine crystal structures and conformations.

- Toxicology Studies : Assess safety profiles and potential environmental impact.

Please note that further exploration of primary research articles and experimental data is essential to enhance our understanding of this compound’s properties and applications.

属性

IUPAC Name |

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJHXOOPEBTWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)

![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)

![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)

![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)

![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)